N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine is a chemical compound with the molecular formula C14H26N4. It is also known by other names such as N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diimine. This compound is characterized by the presence of two azepane rings attached to an ethane-1,2-diimine backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine typically involves the reaction of azepane with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The azepane rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic cycles or biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N1,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine include:
- N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diamine
- N,N′-Bis(hexahydro-1H-azepine-1-yl)ethane-1,2-diol
Uniqueness
N~1~,N~2~-Bis(azepan-1-yl)ethane-1,2-diimine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
910574-55-9 |
---|---|
Molekularformel |
C14H26N4 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
N,N'-bis(azepan-1-yl)ethane-1,2-diimine |
InChI |
InChI=1S/C14H26N4/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h9-10H,1-8,11-14H2 |
InChI-Schlüssel |
KGAOPVLPYJAQOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)N=CC=NN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.